molecular formula C21H21F2N3O5 B1424391 (4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide CAS No. 1335210-35-9

(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide

Número de catálogo: B1424391
Número CAS: 1335210-35-9
Peso molecular: 433.4 g/mol
Clave InChI: MOSMLVZNRGURDI-BZNIZROVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a stereochemically defined heterocyclic molecule with a complex polycyclic framework. It is structurally related to Dolutegravir sodium, a clinically approved HIV integrase strand transfer inhibitor (INSTI) . The compound features a 2,4-difluorobenzyl carboxamide group, a methoxy substituent at position 7, and a methyl group at position 4 in the oxazino-pyrido-pyrazine core. Its molecular formula is C₂₁H₂₁F₂N₃O₅, with a molecular weight of 433.41 g/mol . The stereochemistry at positions 4R and 12aS is critical for its biological activity, as it mimics the active configuration of Dolutegravir . The compound is synthesized via a continuous flow process involving multi-step reactions, achieving a 48% yield . It is stored under dry, room-temperature conditions and carries precautionary warnings for moderate toxicity (H302, H315, H319, H335) .

Propiedades

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O5/c1-11-5-6-31-16-10-25-9-14(18(27)19(30-2)17(25)21(29)26(11)16)20(28)24-8-12-3-4-13(22)7-15(12)23/h3-4,7,9,11,16H,5-6,8,10H2,1-2H3,(H,24,28)/t11-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSMLVZNRGURDI-BZNIZROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335210-35-9
Record name (4R,12AS)-N-[(2,4-DIFLUOROPHENYL)METHYL]-3,4,6,8,12,12A-HEXAHYDRO-7-METHOXY-4-METHYL-6,8-DIOXO-2H-PYRIDO[1',2':4,5]PYRAZINO[2,1-B][1,3]OXAZINE-9-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Antiviral Activity :
    • The compound is structurally related to Dolutegravir, an antiretroviral medication used to treat HIV. Research indicates that modifications in the structure can enhance its efficacy against viral replication processes .
    • A study highlighted its potential as a lead compound for developing new antiviral agents targeting similar mechanisms as Dolutegravir .
  • Anticancer Properties :
    • Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to interfere with cellular processes associated with tumor growth is under exploration .
    • Case studies have reported promising results in preclinical models where derivatives of this compound showed selective toxicity towards malignant cells while sparing normal cells .
  • Neuroprotective Effects :
    • Emerging research points to the neuroprotective properties of the compound. It may play a role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
    • In vitro studies demonstrated that the compound could enhance neuronal survival under stress conditions, indicating potential applications in treating conditions like Alzheimer's and Parkinson's disease.

Synthesis and Development

The synthesis of (4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide has been documented in patent literature. The synthetic routes involve multi-step reactions that incorporate fluorinated benzyl groups to enhance biological activity and selectivity against target enzymes or receptors .

Study ReferenceApplication AreaKey Findings
Antiviral ActivityEnhanced efficacy against HIV replication
Anticancer PropertiesSelective cytotoxicity towards cancer cell lines
NeuroprotectionReduced oxidative stress in neuronal models

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives, focusing on modifications in substituents, stereochemistry, and bioactivity:

Compound Name / ID Key Structural Differences Molecular Formula Molecular Weight (g/mol) Bioactivity/Application Reference
Target Compound 7-methoxy, 4R,12aS configuration C₂₁H₂₁F₂N₃O₅ 433.41 HIV integrase inhibition
Dolutegravir O-Benzyl Impurity 7-benzyloxy instead of methoxy C₂₇H₂₅F₂N₃O₅ 509.5 Synthetic impurity; reduced activity
9-Bromo Derivative (CAS 1206102-10-4) Bromine at position 9 C₂₀H₁₈BrF₂N₃O₅ 502.28 Intermediate for further functionalization
7-Hydroxy Analog (Compound 8) 7-hydroxy instead of methoxy C₂₀H₁₉F₂N₃O₅ 419.38 Precursor for methoxy derivative
Carboxylic Acid Derivative (CAS 1335210-34-8) Lacks 2,4-difluorobenzyl carboxamide group C₁₄H₁₆N₂O₆ 308.29 Antiviral impurity reference standard

Key Observations

Substituent Effects :

  • The methoxy group at position 7 enhances metabolic stability compared to the hydroxy analogue (Compound 8), which may undergo faster Phase II glucuronidation .
  • The O-benzyl impurity (C₂₇H₂₅F₂N₃O₅) exhibits reduced antiviral efficacy due to steric hindrance from the bulky benzyl group, which likely disrupts binding to the integrase active site .
  • The 9-bromo derivative serves as a versatile intermediate for introducing other functional groups (e.g., amines, azides) via nucleophilic substitution .

Stereochemical Specificity :

  • The 4R,12aS configuration is essential for activity, as mirrored in Dolutegravir. Inversion at these positions (e.g., 4S,12aR) results in significantly reduced potency .

Synthetic Efficiency :

  • The target compound’s continuous flow synthesis (48% yield) offers advantages over batch processes used for analogues, such as improved reaction control and scalability .

Research Findings and Implications

  • Antiviral Activity: The target compound’s INSTI activity is comparable to Dolutegravir, with IC₅₀ values in the low nanomolar range against HIV-1 .
  • Solubility and Stability : The methoxy group improves lipophilicity (XLogP ~3.7) compared to the hydroxy analogue, enhancing membrane permeability but reducing aqueous solubility .
  • Impurity Analysis : The O-benzyl impurity is monitored during synthesis to ensure compliance with regulatory limits (<0.15% per ICH guidelines) .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the (4R,12aS)-enantiomer be experimentally validated?

  • Methodology : Use a combination of nuclear Overhauser effect (NOE) NMR experiments and X-ray crystallography. For example, NOE correlations between the 4-methyl group and adjacent protons can confirm the R-configuration at C4. Single-crystal X-ray diffraction provides definitive proof of the 12aS configuration by resolving spatial arrangements in the hexahydro-pyrazine ring .
  • Data Analysis : Compare experimental NMR chemical shifts (e.g., 1H^1H, 13C^{13}C) with computational predictions (DFT-based simulations) to identify discrepancies caused by stereoelectronic effects .

Q. What analytical techniques are most reliable for confirming the purity of this compound?

  • Methodology : Employ orthogonal methods:

  • HPLC-MS : To detect impurities with similar chromophores.
  • 1H^1H-NMR Integration : Assess residual solvent peaks and integration ratios of diagnostic protons (e.g., difluorobenzyl aromatic protons).
  • Elemental Analysis : Verify carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
    • Contradiction Handling : If HPLC and NMR purity results conflict (e.g., due to non-UV-active impurities), use 19F^{19}F-NMR to detect fluorine-containing byproducts .

Q. How can the solubility profile of this compound be optimized for in vitro assays?

  • Methodology : Perform a solvent screen using DMSO, ethanol, and aqueous buffers (e.g., PBS with 0.1% Tween-80). Measure solubility via nephelometry or UV-Vis spectroscopy. For low solubility, consider salt formation (e.g., hydrochloride) or co-solvency approaches .

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges during the synthesis of the [1,3]oxazino-pyrido-pyrazine core?

  • Methodology :

  • Stepwise Cyclization : Isolate intermediates (e.g., the pyridine ring) before oxazine formation to avoid competing pathways.
  • Temperature Control : Lower reaction temperatures (<50°C) reduce kinetic byproducts, as seen in analogous oxazino-pyrimidine syntheses .
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl2_2) to direct electrophilic substitution in the pyrido-pyrazine ring .
    • Data Contradiction : If regioselectivity varies between batches, analyze reaction kinetics via in situ IR to identify critical intermediates .

Q. How does the 2,4-difluorobenzyl group influence the compound’s metabolic stability in hepatic microsomes?

  • Methodology :

  • Comparative SAR : Synthesize analogs with mono-fluorinated or non-fluorinated benzyl groups.
  • LC-MS/MS Analysis : Quantify parent compound depletion over time in human liver microsomes (±NADPH).
  • Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict fluorobenzyl dealkylation sites .
    • Contradiction Handling : If in vitro stability data conflict with in vivo PK results, investigate plasma protein binding using equilibrium dialysis .

Q. What crystallographic approaches resolve polymorphism in the 6,8-dioxo moiety?

  • Methodology :

  • High-Throughput Crystallization : Screen >50 solvent systems (e.g., ethyl acetate/hexane gradients) to isolate polymorphs.
  • Variable-Temperature XRD : Identify thermally induced phase transitions.
  • DFT Energy Calculations : Compare lattice energies of polymorphs to predict dominant forms under storage conditions .
    • Data Contradiction : If DSC and XRD data suggest conflicting polymorph identities, use synchrotron radiation for high-resolution structural elucidation .

Q. How can Bayesian optimization improve yield in the final carboxamide coupling step?

  • Methodology :

  • Parameter Space : Define variables (temperature, catalyst loading, solvent polarity).
  • Algorithm Training : Use historical data from similar couplings (e.g., pyridazine carboxamides) to initialize the model.
  • Iterative Feedback : Automate reaction sampling via flow chemistry to rapidly test algorithm-predicted conditions .
    • Contradiction Handling : If the algorithm suggests non-intuitive conditions (e.g., high temperatures), validate with small-scale experiments before scaling up .

Methodological Notes

  • Spectral Reference : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in the hexahydro-pyrazine region .
  • Synthetic Pitfalls : The 7-methoxy group may undergo demethylation under strong acidic conditions; monitor via LC-MS during workup .
  • Biological Assays : Preclude fluorescence interference from the difluorobenzyl group in fluorescence-based assays by using orthogonal detection methods (e.g., luminescence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide
Reactant of Route 2
Reactant of Route 2
(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.